3,4-Dihydroxyphenylacetamidine

Description

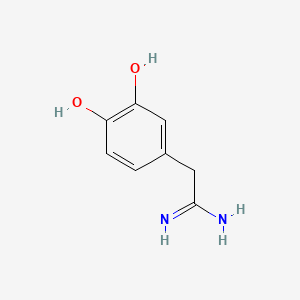

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-8(10)4-5-1-2-6(11)7(12)3-5/h1-3,11-12H,4H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWZJWAQZANSHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=N)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236141 | |

| Record name | 3,4-Dihydroxyphenylacetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87112-04-7 | |

| Record name | 3,4-Dihydroxyphenylacetamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087112047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxyphenylacetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dihydroxyphenylacetamidine

Development of Novel and Efficient Synthetic Protocols for 3,4-Dihydroxyphenylacetamidine

Given the lack of established methods, the development of novel and efficient synthetic protocols for this compound is a pertinent area for future research.

Exploration of Precursor Chemistry and Reaction Pathways

The logical starting point for the synthesis of this compound would be the utilization of readily available precursors. One potential precursor is 3,4-dihydroxyphenylacetonitrile. The conversion of nitriles to amidines is a fundamental transformation in organic chemistry, most commonly achieved through the Pinner reaction. This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether salt, which is then reacted with ammonia (B1221849) to yield the amidine.

Another conceivable precursor is the corresponding amide, 3,4-dihydroxyphenylacetamide. The direct conversion of amides to amidines is less common but can be achieved using specific reagents such as phosphorus pentachloride followed by an amine, or via the use of triflic anhydride (B1165640) and an amine.

The protection of the catechol (3,4-dihydroxy) moiety would be a critical consideration in any proposed synthetic route to prevent unwanted side reactions under the conditions required for amidine formation. Common protecting groups for catechols include benzyl (B1604629) ethers or cyclic acetals.

Optimization of Reaction Conditions for Yield and Purity of this compound

Without established protocols, the optimization of reaction conditions remains a theoretical exercise. Key parameters for optimization would include the choice of solvent, reaction temperature, stoichiometry of reagents, and the specific acid or base catalysts employed. The purification of the final product would likely involve chromatographic techniques to separate the desired amidine from any unreacted starting materials or byproducts.

Table 1: Theoretical Reaction Parameters for Optimization

| Parameter | Variable | Considerations |

| Precursor | 3,4-Dihydroxyphenylacetonitrile | Availability, stability |

| 3,4-Dihydroxyphenylacetamide | Reactivity, potential for side reactions | |

| Protecting Group | Benzyl, Silyl, Acetal | Ease of introduction and removal, stability to reaction conditions |

| Amidine Formation Reagent | HCl/Ethanol then NH3 (Pinner) | Classic method, may require harsh conditions |

| Triflic Anhydride/Amine | Milder conditions, reagent cost | |

| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile (B52724) | Polarity, boiling point, inertness |

| Temperature | -78 °C to reflux | Dependent on the chosen synthetic route |

| Catalyst | Acid or Base | Nature and concentration of the catalyst |

Mechanistic Investigations of 3,4 Dihydroxyphenylacetamidine at the Molecular and Cellular Level

Exploration of Molecular Interactions with Biological Targets

The biological effects of a compound are predicated on its interactions with macromolecules in the body. The distinct chemical features of 3,4-Dihydroxyphenylacetamidine—a catechol ring known for its redox activity and potential for enzymatic recognition, and an acetamidine (B91507) group that can engage in specific binding interactions—suggest a multifaceted potential for molecular engagement.

Based on its structural components, this compound is likely to interact with several key enzyme systems involved in neurotransmitter metabolism and other physiological processes.

Catechol-O-methyl Transferase (COMT): The catechol structure is the primary substrate recognition motif for COMT, an enzyme crucial for the degradation of catecholamines. Research on COMT inhibitors has shown that molecules bearing a catechol moiety are often recognized by the enzyme's active site mdpi.com. Compounds like 3,5-dinitrocatechol act as reversible inhibitors competitive with the catechol substrate bohrium.com. Therefore, the 3,4-dihydroxyphenyl group of this compound makes it a probable substrate or competitive inhibitor of COMT. The metabolic fate of catechins, for instance, involves methylation of the catechol group by this enzyme wikipedia.org.

Tyrosine Hydroxylase (TH): Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of catecholamines. Its activity can be modulated by various compounds. The dopamine metabolite 3,4-dihydroxyphenylacetaldehyde (DOPAL), which shares the catechol structure, has been identified as a potent inhibitor of TH through covalent modification nih.gov. This suggests that other reactive catechols could interact with and potentially inhibit this enzyme, indicating a possible, though not yet demonstrated, interaction for this compound.

Monoamine Oxidase (MAO): MAO enzymes are central to the metabolism of monoamine neurotransmitters. Studies have demonstrated that L-3,4-dihydroxyphenylalanine (L-DOPA) and its analogues can inhibit MAO activity nih.gov. The presence of the 3,4-dihydroxyphenyl (catechol) ring is essential for this inhibition, as methoxy (B1213986) substitution at either hydroxyl group abolishes the activity nih.gov. Both MAO-A and MAO-B are inhibited by L-DOPA, although MAO-A is more sensitive nih.gov. While the acetamidine group differs significantly from the amino acid structure of L-DOPA, the shared catechol moiety suggests a potential for interaction with the MAO enzyme system.

Table 1: Potential Enzyme Interactions of this compound Based on Structurally Related Compounds

| Enzyme | Interacting Moiety | Observed Effect in Analogs | Potential Interaction of this compound | References |

| Catechol-O-methyl Transferase (COMT) | 3,4-Dihydroxyphenyl | Substrate recognition and competitive inhibition | Substrate or Inhibitor | mdpi.combohrium.comwikipedia.org |

| Tyrosine Hydroxylase (TH) | 3,4-Dihydroxyphenyl | Covalent modification and inhibition by DOPAL | Potential Inhibitor | nih.gov |

| Monoamine Oxidase (MAO) | 3,4-Dihydroxyphenyl | Non-competitive and competitive inhibition by L-DOPA and its analogs | Potential Inhibitor | nih.govnih.gov |

Beyond enzymes and receptors, a compound's biological activity profile includes its interactions with other essential biomolecules.

Nucleic Acids: Some compounds containing an amidine group, specifically aromatic diamidines, are known to have strong interactions with nucleic acids, particularly RNA nih.gov. This suggests that the acetamidine portion of this compound could potentially mediate interactions with RNA or DNA, although the specifics of such binding would require dedicated study.

Proteins: The dihydroxyphenyl (catechol) moiety is known to interact with proteins. Polyphenols generally bind to proteins through a combination of hydrogen bonds, hydrophobic effects, and van der Waals forces nih.govnih.gov. The hydroxyl groups of the catechol can act as both hydrogen bond donors and acceptors nih.gov. Furthermore, under oxidative conditions, the catechol group can be converted to a reactive ortho-quinone, which can then covalently modify proteins, particularly at cysteine residues mdpi.com. The dopamine metabolite DOPAL, for example, demonstrates this reactivity nih.gov.

Lipids: Phenolic compounds, including those with catechol structures, can interact with and embed within the lipid bilayers of cell membranes nih.gov. These interactions are influenced by the compound's hydrophobicity and can alter membrane properties such as fluidity and stability nih.govreading.ac.ukreading.ac.uk. The interaction often involves hydrogen bonding between the phenolic hydroxyl groups and the phospholipid headgroups at the membrane surface reading.ac.uk.

Cellular Pathway Modulation by this compound

The molecular interactions of a compound culminate in the modulation of intracellular signaling pathways, which in turn dictates the cellular response.

Phenolic compounds are recognized as potent modulators of a wide array of signaling pathways, often those related to inflammation and cellular stress responses. These pathways include those governed by transcription factors such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), as well as mitogen-activated protein kinases (MAPKs) and the PI3K/Akt signaling cascade nih.gov. Given its phenolic nature, this compound could plausibly influence these or related pathways, thereby affecting cellular processes like gene expression, proliferation, and survival.

The 3,4-dihydroxyphenyl (catechol) moiety is a hallmark of many potent antioxidant compounds. This structure is highly effective at scavenging free radicals and donating hydrogen atoms to neutralize reactive oxygen species (ROS) mdpi.com.

Direct Antioxidant Activity: The antioxidant capacity of dihydroxy- and trihydroxyphenolic acids has been well-documented, with the number and position of hydroxyl groups strongly influencing activity nih.govresearchgate.net. The catechol structure is a key feature responsible for the free radical scavenging profile of many flavonoids and other phenolic compounds nih.gov.

Modulation of Oxidative Stress Pathways: Beyond direct scavenging, many phenolic compounds exert their antioxidant effects by upregulating endogenous defense systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway frontiersin.orgcetjournal.it. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of numerous protective genes, including heme oxygenase-1 (HO-1) frontiersin.orgcetjournal.itnih.gov. The ability of various natural and synthetic compounds to activate the Nrf2/HO-1 axis is a promising therapeutic strategy for diseases involving oxidative stress frontiersin.orgmdpi.com. The dihydroxyphenyl moiety present in this compound makes it a strong candidate for an activator of this protective cellular pathway.

Influence on Specific Cellular Metabolic and Biosynthetic Pathways

Research into the molecular and cellular effects of this compound has revealed its potential to modulate specific metabolic and biosynthetic activities. Investigations have particularly highlighted its role as an inhibitor of advanced glycation end products (AGEs) formation and as an inhibitor of a critical enzyme in the DNA biosynthetic pathway.

One area of investigation has centered on the compound's ability to interfere with the non-enzymatic glycation of proteins, a process that leads to the formation of AGEs. These products are derived from the reaction of reducing sugars with the amino groups of proteins and can accumulate during normal metabolism, with accelerated formation in states of hyperglycemia. An in vitro study utilizing histone H1 glycation by glyoxal and methylglyoxal as a model for nonoxidative protein glycation demonstrated that this compound is among a group of rutin (B1680289) metabolites that can act as inhibitors of this process nih.gov. The formation of AGEs is a significant aspect of cellular metabolism, and their inhibition points to a potential regulatory role for this compound in pathways related to metabolic stress.

Furthermore, this compound has been identified as an inhibitor of ribonucleotide reductase google.com. This enzyme is crucial for the biosynthesis of DNA, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair google.com. By inhibiting this enzyme, this compound directly influences a fundamental biosynthetic pathway essential for cellular replication. This inhibitory action underscores the compound's potential to affect cell proliferation and related processes. The same patent that discloses its effect on ribonucleotide reductase also notes its vasoactive and hypotensive properties google.com.

The following table summarizes the observed effects of this compound on these specific cellular pathways:

| Cellular Pathway | Target | Observed Effect |

| Metabolic Pathway | ||

| Advanced Glycation End products (AGEs) Formation | Non-enzymatic protein glycation | Inhibition of AGEs formation in vitro nih.gov |

| Biosynthetic Pathway | ||

| DNA Biosynthesis | Ribonucleotide Reductase | Inhibition of enzyme activity google.com |

Biological Roles and Physiological Implications of 3,4 Dihydroxyphenylacetamidine Non Clinical Focus

Preclinical Exploration in in vivo Models (Excluding Clinical Human Trials and Safety/Dosage)

Investigation of 3,4-Dihydroxyphenylacetamidine in Non-Mammalian Models (e.g., microbial, plant if relevant)

Specific research investigating the biological roles and physiological implications of this compound in non-mammalian models such as microbes and plants is not extensively detailed in the available scientific literature. The study of small molecules in these systems is a critical area of research, often referred to as chemical genetics, which utilizes compounds to perturb and understand cellular functions. nih.gov

In plant systems, the application of chemical compounds can reveal insights into fundamental processes like growth, development, and stress responses. nih.gov Phytohormones and other small molecules are known to trigger complex signaling pathways. While related compounds such as 3,4-dihydroxyphenylacetamide have been mentioned in the context of plant tissues like the tomato, detailed metabolic studies remain limited.

In microbial systems, understanding how a compound is metabolized or what effect it has on community dynamics is crucial. Microbes possess diverse biochemical pathways for breaking down aromatic compounds, and their communities can show resistance or resilience to chemical disturbances. However, dedicated studies focusing on the interaction of this compound with microbial or plant models are not prominently featured in existing research.

Exploration of this compound in Specific Animal Models for Fundamental Biological Processes

Detailed studies exploring the specific effects of this compound in animal models to understand its role in fundamental biological processes are not clearly documented in the available literature. Animal models are essential for investigating complex biological phenomena and disease mechanisms that cannot be fully replicated in vitro.

While direct evidence for this compound is sparse, research on structurally similar compounds provides context for the potential areas of investigation. For instance, the related compound 3,4-dihydroxyphenylacetamide (note the different functional group) has been studied in animal models. These studies have shown that it can act as a potent inhibitor of enzymes involved in critical biological pathways.

Table 1: Investigated Biological Activities of a Structurally Related Compound in Animal Models Disclaimer: The following data pertains to 3,4-dihydroxyphenylacetamide, a compound structurally related to this compound, and is presented for illustrative purposes to highlight potential research avenues. No direct activity of this compound is implied.

| Compound | Biological Target | Investigated Effect | Animal Model Context |

|---|---|---|---|

| 3,4-dihydroxyphenylacetamide | Tyrosine hydroxylase | Potent enzyme inhibition | Studies on catecholamine synthesis pathways |

This table is for illustrative purposes only and does not represent data for this compound.

The use of animal models allows for the examination of systemic effects and the complex interplay between different physiological systems. Future research using specific animal models would be necessary to elucidate the precise role of this compound in fundamental processes.

Biotransformation and Metabolic Fate of this compound (Excluding Pharmacokinetics in Humans)

The specific pathways of biotransformation and the metabolic fate of this compound following administration in non-human systems have not been elucidated in the reviewed scientific literature. Biotransformation is the process by which chemical compounds are biochemically modified by living organisms, often through enzymatic action.

Generally, phenolic compounds similar in structure to this compound undergo extensive metabolism in animal models like the rat. Studies on related catecholamines and their precursors, such as L-dopa, demonstrate that key metabolic transformations include O-methylation, dehydroxylation, and conjugation. For example, the enzyme catechol-O-methyl transferase (COMT) is responsible for methylating hydroxyl groups, a common step in the metabolism of catechols. Another major pathway involves oxidative deamination by monoamine oxidase (MAO) to form aldehyde intermediates, which are then further oxidized to carboxylic acids.

The route of administration (e.g., oral vs. intraperitoneal) can significantly alter the metabolic profile due to the involvement of gut microbiota and first-pass metabolism in the liver. The metabolic fate of a compound determines its ultimate excretion from the body and is crucial for understanding its biological activity and duration of effect. Without specific studies, the metabolic journey of this compound remains theoretical.

Role in Microbial Systems and Biochemical Pathways

A definitive role for this compound within specific microbial systems or biochemical pathways has not been established in the available research. While one study lists the compound as a substance of interest in the context of inhibiting advanced glycation end products (AGEs), the research primarily highlights the activity of other rutin (B1680289) metabolites, such as 3,4-dihydroxyphenylacetic acid (DHPAA).

Microbial communities, particularly within the gut, are known to metabolize a wide array of dietary compounds, including flavonoids like rutin, into various phenolic acids. The degradation of aromatic compounds is a well-documented microbial process. For instance, bacteria such as Acinetobacter baumannii and various strains of Escherichia coli possess specific enzymatic pathways to break down related molecules like 3,4-dihydroxyphenylacetate (DHPA). These pathways involve a series of interconnected biochemical reactions catalyzed by specific enzymes.

A key step in these catabolic pathways is the cleavage of the benzene (B151609) ring, which is often initiated by dioxygenase enzymes.

Table 2: Key Enzymes in the Microbial Degradation Pathway of a Related Compound (3,4-dihydroxyphenylacetate)

| Enzyme | Function | Microbial Source Example |

|---|---|---|

| 3,4-dihydroxyphenylacetate 2,3-dioxygenase | Catalyzes the 2,3-extradiol ring-cleavage of DHPA | Acinetobacter baumannii |

| 4-hydroxyphenylacetate (B1229458) 3-monooxygenase | Hydroxylates 4-hydroxyphenylacetate to form 3,4-dihydroxyphenylacetate | Escherichia coli |

This table describes the pathway for a related compound, 3,4-dihydroxyphenylacetate, to illustrate how microbes process such molecules. It does not represent data for this compound.

The ability of microorganisms to produce signaling molecules like indole-3-acetic acid (IAA) from various substrates underscores the complex chemical interplay within microbial systems. Whether this compound can serve as a substrate or a signaling molecule in these systems is a subject for future investigation.

Advanced Analytical and Spectroscopic Research Methodologies for 3,4 Dihydroxyphenylacetamidine

Chromatographic Techniques for Separation and Quantification of 3,4-Dihydroxyphenylacetamidinenih.gov

Chromatography is essential for isolating 3,4-Dihydroxyphenylacetamidine from complex matrices, such as biological samples or reaction mixtures, and for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile, polar compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is most suitable, leveraging the compound's polarity.

Methodological Approach: A typical RP-HPLC system would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.gov Due to the polar nature of the catechol and acetamidine (B91507) groups, a highly aqueous mobile phase would be necessary. To ensure good peak shape and retention, the mobile phase pH should be controlled. An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) would ensure the basic acetamidine group is protonated, enhancing its interaction with the stationary phase and improving chromatographic performance. nih.govrsc.org

Gradient elution, starting with a high percentage of aqueous buffer and gradually increasing the organic solvent (like acetonitrile (B52724) or methanol), would be effective for eluting the compound while separating it from impurities of varying polarities. chemisgroup.us Detection is typically achieved using a Diode Array Detector (DAD) or a UV detector, set to a wavelength around 280 nm where the catechol moiety exhibits strong absorbance. rsc.org

Validation Parameters: Method validation would be performed according to established guidelines (e.g., ICH Q2(R1)) to ensure the method is suitable for its intended purpose. europa.eu Key validation parameters are summarized in the table below.

Table 1: Hypothetical HPLC Method Validation Parameters

This table presents plausible performance characteristics for a validated RP-HPLC method for the quantification of this compound.

| Parameter | Specification | Description |

| Linearity (R²) | > 0.99 | The method demonstrates a linear response across a defined concentration range. |

| Accuracy (% Recovery) | 98.0 - 102.0% | The closeness of test results to the true value, assessed by spiking samples with known amounts of the analyte. europa.eu |

| Precision (% RSD) | ≤ 2.0% | The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD). |

| Limit of Detection (LOD) | ~0.05 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. chemisgroup.us |

| Limit of Quantitation (LOQ) | ~0.15 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. chemisgroup.us |

| Specificity | No interference at the retention time of the analyte | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |

Gas Chromatography (GC) Applications for this compound Analysis (if volatile derivatives possible)

Direct analysis of the highly polar and non-volatile this compound by Gas Chromatography (GC) is not feasible. However, GC analysis can be employed following a chemical derivatization step to increase the compound's volatility and thermal stability. nih.govtandfonline.com

Derivatization: The active hydrogens on the two phenolic hydroxyl groups and the amidine group can be replaced with non-polar protecting groups. Silylation is the most common derivatization technique for this purpose, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.gov This reaction converts the polar -OH and -NH groups into their more volatile trimethylsilyl (B98337) (TMS) ethers and silyl-amines, respectively. mdpi.com

GC Method: The resulting TMS-derivative can be analyzed on a low-polarity capillary column (e.g., DB-5 or HP-5ms) coupled to a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A temperature-programmed oven setting would be required to ensure the separation of the derivative from other components in the sample. acs.org

Mass Spectrometry for Identification and Structural Elucidation of this compound and its Research Metabolites

Mass Spectrometry (MS) is an indispensable tool for confirming the identity of this compound and elucidating the structure of its potential metabolites by providing high-sensitivity detection and information-rich fragmentation data. mdpi.comamegroups.org

LC-MS/MS and GC-MS Techniques for this compound

LC-MS/MS: Coupling the HPLC system described above to a tandem mass spectrometer (MS/MS), typically a triple quadrupole (QqQ) or a quadrupole-time-of-flight (Q-TOF) instrument, provides exceptional selectivity and sensitivity. mdpi.comwikipedia.org Electrospray ionization (ESI) in the positive ion mode would be ideal, as the basic acetamidine moiety is readily protonated to form a stable [M+H]⁺ ion.

In an MS/MS experiment, this precursor ion is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. wikipedia.org This process allows for the development of highly selective Multiple Reaction Monitoring (MRM) methods for quantification. nih.gov Plausible fragmentation pathways for the [M+H]⁺ ion of this compound (m/z 167.08) would include the neutral loss of ammonia (B1221849) (NH₃) or cleavage of the side chain.

GC-MS: Following the derivatization procedure mentioned in section 5.1.2, GC-MS analysis of the silylated derivative would provide both retention time and a characteristic mass spectrum for confirmation. tandfonline.com The electron ionization (EI) mass spectrum would likely show a molecular ion and distinct fragments corresponding to the loss of TMS groups and other structural features.

High-Resolution Mass Spectrometry for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS), often performed on TOF or Orbitrap instruments, is critical for unequivocally confirming the elemental composition of this compound and its metabolites. HRMS provides a precise mass measurement with mass accuracy typically below 5 ppm, allowing for the calculation of a unique molecular formula. For this compound (C₈H₁₀N₂O₂), the calculated exact mass of the protonated molecule ([M+H]⁺) is 167.0815, which can be readily distinguished from other isobaric compounds by HRMS.

Table 2: Plausible LC-MS/MS Parameters for this compound

This table outlines hypothetical yet realistic parameters for a quantitative LC-MS/MS method.

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Precursor Ion (Q1) | m/z 167.1 |

| Product Ion (Q3) - Quantifier | m/z 150.1 |

| Product Ion (Q3) - Qualifier | m/z 123.1 |

| Collision Energy | Optimized (e.g., 15-25 eV) |

| Dwell Time | 100 ms |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of 3,4-Dihydroxyphenylacetamidinenih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule. nih.gov

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum would provide key information. The aromatic region would show signals for the three protons on the catechol ring, likely as a complex pattern (e.g., a doublet, a doublet, and a doublet of doublets) between 6.5 and 7.0 ppm, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. researchgate.netchemistrysteps.com A singlet corresponding to the two protons of the methylene (B1212753) (-CH₂-) group would be expected around 3.5 ppm. The protons on the hydroxyl (-OH) and amidine (-NH₂) groups would likely appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). chemistrysteps.com

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum would show eight distinct signals, corresponding to each carbon atom in the unique chemical environment of the molecule. The amidine carbon (-C(NH)NH₂) would be expected to resonate downfield, typically in the 160-170 ppm range. The six aromatic carbons would appear between 115 and 145 ppm, and the methylene (-CH₂-) carbon would be found further upfield, around 40-50 ppm. researchgate.net

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents estimated chemical shift (δ) values in ppm for the primary atoms in the compound's structure, based on analogous compounds.

| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic CH | 6.5 - 7.0 (3H, m) | 115 - 125 (3C) |

| Aromatic C-O/C-C | - | 128 - 146 (3C) |

| -CH₂- | ~3.5 (2H, s) | ~42 |

| -C(NH)NH₂ | - | ~165 |

| Phenolic -OH | Variable (broad s) | - |

| Amidine -NH₂ | Variable (broad s) | - |

Spectrophotometric and Fluorometric Methods for this compound Detection

No specific spectrophotometric or fluorometric methods designed for the detection and quantification of this compound have been found in the reviewed scientific literature. The development of such methods would typically involve determining the compound's maximum absorption (λmax) and emission wavelengths, establishing linear ranges of detection according to the Beer-Lambert Law, and validating the method's sensitivity and selectivity. Current time information in Bangalore, IN. However, no studies presenting this data for this compound are currently available.

Development of Novel Biosensors or Electrochemical Methods for this compound

The development of biosensors and electrochemical methods is a prominent area of analytical chemistry, offering high sensitivity and selectivity for various target analytes. These systems typically rely on a biological recognition element (like an enzyme or antibody) or the electrochemical properties of the analyte itself, coupled with a transducer to generate a measurable signal.

A thorough review of the literature revealed no published research on the design, fabrication, or application of biosensors or electrochemical methods specifically for the detection of this compound. Research in this area would entail the synthesis and characterization of modified electrodes or the engineering of specific bioreceptors, followed by performance validation, including determining the limit of detection (LOD), linear range, and selectivity against potential interferents. Such foundational research for this compound does not appear to be available.

Theoretical and Computational Studies of 3,4 Dihydroxyphenylacetamidine

Quantum Chemical Calculations of 3,4-Dihydroxyphenylacetamidine Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. scienceopen.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict reactivity. scienceopen.com By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can infer a molecule's stability and propensity to engage in chemical reactions. epstem.net

In a theoretical investigation of 3,4-dihydroxy complexes, DFT calculations were employed to analyze their electronic and thermodynamic properties. nih.gov Such studies help to understand the stability and reactivity of these compounds. nih.gov The energy gap between the HOMO and LUMO (ΔEgap) is a critical parameter; a smaller gap suggests higher reactivity. For compounds containing the 3,4-dihydroxy motif, these quantum calculations provide a foundation for predicting their behavior in biological systems. epstem.netnih.gov

Table 1: Key Parameters from Quantum Chemical Calculations This table is illustrative, based on typical outputs from DFT calculations for phenolic compounds.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and stability. |

| Dipole Moment | Measure of the polarity of the molecule | Influences solubility and binding interactions. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms | Helps identify sites for electrophilic and nucleophilic attack. epstem.net |

Molecular Docking and Dynamics Simulations of this compound with Target Biomolecules

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein, and the stability of this interaction over time. frontiersin.orgnih.gov Docking algorithms predict the preferred orientation and binding affinity of the ligand in the target's binding site, while MD simulations provide a detailed view of the dynamic movements and conformational changes of the ligand-protein complex. nih.govnih.govup.ac.za

In a computational study, 3,4-dihydroxy complexes were investigated as potential antiviral agents through molecular docking against viral protein targets. nih.gov Specifically, the compounds were docked into the binding sites of NS5 Dengue virus mRNA 2'-O-methyltransferase and the phosphoprotein C-terminal domain of the Rabies virus to understand their binding interactions. nih.gov

Following docking, MD simulations are often performed to validate the stability of the predicted binding poses. nih.govmdpi.com These simulations, which can run for time scales of nanoseconds, assess parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to confirm that the ligand remains stably bound to the target. up.ac.zamdpi.com For the 3,4-dihydroxy complexes, 100-nanosecond MD simulations were conducted to support the docking results, analyzing the complex's stability and hydrogen bond interactions. nih.gov The binding free energy is often recalculated from MD trajectories using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more accurate estimation of binding affinity. nih.govup.ac.za

Table 2: Illustrative Molecular Docking and Dynamics Data This table represents typical data generated from docking and MD simulation studies, based on findings for 3,4-dihydroxy complexes against viral targets. nih.gov

| Technique | Parameter | Finding/Interpretation | Target Biomolecule Example |

| Molecular Docking | Binding Energy (kcal/mol) | Predicts the affinity of the compound for the target's active site. | NS5 Dengue Virus Methyltransferase nih.gov |

| Hydrogen Bonds | Identifies key amino acid residues involved in stabilizing the interaction. | Rabies Virus Phosphoprotein nih.gov | |

| Molecular Dynamics | RMSD (nm) | Measures the deviation of the protein-ligand complex from its initial pose, indicating stability. mdpi.com | Protein-Ligand Complex |

| RMSF (nm) | Shows the fluctuation of individual amino acid residues, highlighting flexible regions. up.ac.za | Protein-Ligand Complex | |

| MM/PBSA Binding Energy | Provides a refined calculation of the binding free energy over the simulation time. nih.gov | Protein-Ligand Complex |

In silico Prediction of Biological Interactions and Pathways for this compound

In silico methods are crucial for predicting the broader biological context of a compound's activity, including its potential interactions with multiple targets and its influence on biological pathways. nih.govplos.org These computational approaches integrate chemical, genomic, and pharmacological data to build predictive models. researchgate.net By analyzing a compound's structure, it is possible to predict its interactions with a wide range of biological entities like enzymes, ion channels, and receptors, and subsequently map these interactions to specific signaling or metabolic pathways. nih.govresearchgate.net

For instance, the investigation of 3,4-dihydroxy complexes as potential antiviral agents is a direct application of in silico prediction. nih.gov The identification of viral proteins as potential targets through docking suggests that this compound could interfere with pathways essential for viral replication, such as mRNA capping (targeted by methyltransferase inhibitors) or viral assembly. nih.gov

Computational tools can systematically predict drug-target interactions and the functional consequences of these interactions, helping to elucidate a compound's mechanism of action. plos.orgimrpress.com This allows researchers to form hypotheses about which cellular processes might be modulated by this compound, guiding further experimental validation. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches for this compound and its Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological activity. researchgate.net Computational SAR approaches use quantitative structure-activity relationship (QSAR) models and molecular modeling to predict how modifications to a lead compound will affect its potency and efficacy. mdpi.com

For this compound, computational SAR studies would involve systematically modifying its core structure and evaluating the resulting changes in binding affinity or predicted activity through methods like molecular docking. Key areas for modification would include:

The Phenyl Ring: Altering the position or number of hydroxyl groups (e.g., to 2,4-dihydroxy or 3,4,5-trihydroxy) or replacing them with other substituents (e.g., methoxy (B1213986) groups) could significantly impact hydrogen bonding capabilities and electronic properties. nih.govnih.gov

The Acetamidine (B91507) Group: The amidine moiety is a strong base and can form critical salt bridges or hydrogen bonds with target residues. Modifications to this group could alter the compound's pKa and its interaction profile.

By creating a virtual library of derivatives and docking them into a validated target site, researchers can build a computational SAR model. mdpi.com This model can predict which derivatives are likely to have improved activity, guiding synthetic chemistry efforts in a more efficient and targeted manner. mdpi.comrsc.org

Future Research Directions and Unanswered Questions for 3,4 Dihydroxyphenylacetamidine

Emerging Research Areas and Interdisciplinary Applications of 3,4-Dihydroxyphenylacetamidine

Initial research in the 1970s and 1980s identified this compound as a compound with potential vasoactive and adrenergic effects. google.comnih.gov These early findings provide a foundation for several emerging research areas where this compound could be of significant interest.

Cardiovascular and Neurological Research: Given its catecholamine-like structure and presumed adrenergic activity, a primary area for future investigation is its detailed effects on the cardiovascular and nervous systems. Modern research could focus on its specific interactions with adrenergic receptor subtypes, which was not possible during the initial studies. nih.gov Understanding these interactions could open doors for therapeutic applications in conditions like hypertension, heart failure, or neurological disorders where catecholamine signaling is dysregulated. nih.govsciltp.com The vasoactive properties suggest a potential role in modulating blood flow, which could be explored in the context of ischemic conditions or in the development of novel antihypertensive agents.

Interdisciplinary Applications: The unique chemical structure of this compound, featuring both a catechol group and an amidine functional group, presents opportunities for interdisciplinary applications.

Medicinal Chemistry: The amidine group is a significant scaffold in a wide array of therapeutic agents, known for its role in antibacterial, antiviral, and antifungal compounds. Future research could explore the synthesis of derivatives of this compound to enhance its stability, bioavailability, and target specificity, potentially leading to new classes of drugs.

Biomaterials and Pharmacology: Vasoactive agents are crucial in the development of drug delivery systems and in tissue engineering. nih.gov The potential of this compound to influence local blood flow could be harnessed in designing "smart" biomaterials that promote vascularization or in targeted drug delivery to specific tissues.

A summary of potential research areas and applications is presented in the table below.

| Research Area | Potential Application | Key Focus of Investigation |

| Cardiovascular Pharmacology | Novel antihypertensive or heart failure therapies | Specific adrenergic receptor binding and downstream signaling pathways. |

| Neuropharmacology | Treatment of neurological disorders | Modulation of catecholamine pathways in the central nervous system. |

| Medicinal Chemistry | Development of new therapeutic agents | Synthesis of derivatives with improved pharmacokinetic and pharmacodynamic properties. |

| Biomaterials Science | Enhanced tissue regeneration and drug delivery | Incorporation into scaffolds to promote vascularization; use as a targeting ligand. |

Challenges and Opportunities in this compound Research

Despite its potential, research into this compound faces several challenges that also present significant opportunities for scientific advancement.

Chemical Synthesis and Stability: A primary challenge is the development of efficient and scalable synthetic routes for this compound. The catechol moiety is prone to oxidation, which can complicate synthesis, purification, and storage. Overcoming these stability issues is a critical first step for any further biological investigation. This challenge, however, offers an opportunity for the development of innovative synthetic and formulation strategies, such as the use of prodrugs or specialized delivery systems to protect the catechol group until it reaches its target.

Limited Biological Understanding: The most significant challenge is the profound lack of recent biological data. The initial findings on its vasoactive and adrenergic effects need to be revisited and expanded upon using modern pharmacological techniques. Key unanswered questions include its mechanism of action at the molecular level, its metabolic fate in biological systems, and its potential off-target effects. This knowledge gap presents a wide-open field for researchers to make foundational discoveries about this compound.

Technological Advancements as an Opportunity: The technological landscape of biomedical research has evolved dramatically since the initial studies on this compound. High-throughput screening methods, advanced imaging techniques, and sophisticated in vitro and in vivo models now offer unprecedented opportunities to rapidly characterize the pharmacological profile of this compound.

| Challenge | Opportunity |

| Chemical instability and synthetic difficulty. | Development of novel synthetic methods and protective group strategies; formulation science innovation. |

| Paucity of modern biological and pharmacological data. | Foundational research opportunities to define its mechanism of action, metabolism, and therapeutic potential. |

| Lack of specific research tools (e.g., antibodies, labeled probes). | Development and validation of new chemical biology tools to study its interactions and localization. |

Integration of Omics Technologies for Comprehensive Understanding of this compound Effects

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the biological effects of this compound. nih.govresearchgate.netmdpi.comresearchgate.netnorecopa.no These technologies can provide a comprehensive and unbiased view of the molecular changes induced by the compound, moving beyond the study of a single target or pathway.

Transcriptomics and Proteomics: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells or tissues exposed to this compound, researchers can identify the signaling pathways and cellular processes it modulates. For instance, these technologies could confirm its effects on adrenergic signaling pathways and potentially uncover novel, unexpected mechanisms of action. This approach is crucial for understanding both the therapeutic effects and the potential toxicity of new compounds. nih.govresearchgate.netmdpi.com

Metabolomics: Metabolomics, the study of small molecule metabolites, can provide insights into how this compound alters cellular metabolism and how it is metabolized by the body. This is particularly relevant for a catecholamine-like compound, as it may influence or be influenced by the metabolic pathways of endogenous catecholamines like dopamine and norepinephrine.

Toxicogenomics: An integrated omics approach, often referred to as toxicogenomics, can be instrumental in predicting and understanding potential adverse effects. nih.govnorecopa.no By identifying signatures of cellular stress or toxicity at the molecular level, researchers can gain early insights into the safety profile of this compound and its derivatives.

The integration of these omics technologies can generate large, complex datasets that require sophisticated bioinformatics and computational modeling for interpretation. This interdisciplinary approach is essential for building a holistic understanding of this compound's biological impact and for guiding its future development as a potential therapeutic agent.

| Omics Technology | Application to this compound Research | Potential Insights |

| Transcriptomics | Analysis of gene expression changes in response to the compound. | Identification of regulated genes and pathways; confirmation of adrenergic pathway modulation. |

| Proteomics | Study of protein level and post-translational modification changes. | Elucidation of signaling cascades; identification of direct protein targets. |

| Metabolomics | Profiling of cellular metabolite changes. | Understanding of metabolic effects; characterization of the compound's metabolic fate. |

| Toxicogenomics | Integrated analysis of omics data to assess toxicity. | Early prediction of adverse effects; mechanistic understanding of toxicity. |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 3,4-Dihydroxyphenylacetamidine in biological matrices?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection. Optimize mobile phases (e.g., sodium acetate buffer with methanol gradients) and column selection (C18 reversed-phase) to resolve structural analogs like 3,4-Dihydroxyphenylacetic acid, which may co-elute. Validate with spike-recovery experiments in relevant biospecimens (plasma, urine) to account for matrix effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical permeation resistance) and safety goggles. For aerosol generation, employ NIOSH-approved respirators with organic vapor cartridges .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Avoid exposure to light due to phenolic group instability .

Q. How can researchers ensure reproducibility in measuring this compound concentrations across studies?

- Methodology :

- Standardization : Use certified reference materials (CRMs) from non-commercial suppliers (e.g., Sigma-Aldrich, validated in peer-reviewed studies).

- Statistical Calibration : Calculate intraclass correlation coefficients (ICC) to assess inter-laboratory variability. For example, ICC >0.75 indicates acceptable reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s biomarker associations be resolved?

- Methodology :

- Meta-Analysis : Pool datasets from heterogeneous cohorts (e.g., differing in biospecimen collection timing or dietary confounders). Apply mixed-effects models to adjust for covariates like age, microbiota composition, and concurrent drug use .

- Mechanistic Validation : Use in vitro models (e.g., hepatic cell lines) to isolate metabolic pathways (e.g., methylation, sulfation) that may explain variability in biomarker correlations .

Q. What experimental designs are optimal for assessing this compound’s stability under physiological conditions?

- Methodology :

- Kinetic Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 280 nm) and LC-MS/MS. Calculate half-life (t½) using first-order kinetics .

- Redox Stability : Evaluate susceptibility to oxidation by adding ascorbate or catalase to buffer systems. Compare stability against analogs like caffeic acid .

Q. How can researchers address low recovery rates in extraction protocols for this compound?

- Methodology :

- Solid-Phase Extraction (SPE) : Test mixed-mode sorbents (e.g., Strata-X-C) with acidic elution (0.1% formic acid in acetonitrile). Adjust pH during loading to ionize phenolic groups and improve retention .

- Matrix Effects : Use post-column infusion to quantify ion suppression/enhancement. Normalize results with stable isotope-labeled internal standards (e.g., d4-3,4-Dihydroxyphenylacetamidine) .

Q. What strategies mitigate ecological risks when disposing of this compound waste?

- Methodology :

- Biodegradation Assays : Use OECD 301F tests with activated sludge to measure biological oxygen demand (BOD). If BOD <60%, implement advanced oxidation processes (AOPs) like Fenton’s reagent to degrade recalcitrant residues .

- Soil Mobility : Conduct column leaching experiments with varying organic carbon content. Model groundwater contamination potential using HYDRUS-1D .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.